REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][O:14][CH:15]2[CH2:18][CH2:17][CH2:16]2)=[C:9]([F:19])[CH:8]=1.[C:20](=[O:22])=[O:21]>C1COCC1.O>[CH:15]1([O:14][CH2:13][C:10]2[CH:11]=[CH:12][C:7]([C:20]([OH:22])=[O:21])=[CH:8][C:9]=2[F:19])[CH2:18][CH2:17][CH2:16]1
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Name
|
|
Quantity
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7 mL
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
2.6 g
|
Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)COC1CCC1)F
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Name
|
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Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
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4.4 g
|
Type
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reactant
|
Smiles
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C(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
|
Type
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EXTRACTION
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Details
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again extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
MS (ESI): 225 (M+H+) was obtained in this way
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(CCC1)OCC1=C(C=C(C(=O)O)C=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |